(4-Methoxy-2-nitrophenyl)methanamine (4-Methoxy-2-nitrophenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 67567-41-3
VCID: VC3853124
InChI: InChI=1S/C8H10N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5,9H2,1H3
SMILES: COC1=CC(=C(C=C1)CN)[N+](=O)[O-]
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

(4-Methoxy-2-nitrophenyl)methanamine

CAS No.: 67567-41-3

Cat. No.: VC3853124

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxy-2-nitrophenyl)methanamine - 67567-41-3

Specification

CAS No. 67567-41-3
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name (4-methoxy-2-nitrophenyl)methanamine
Standard InChI InChI=1S/C8H10N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5,9H2,1H3
Standard InChI Key BIELODAMHRLSCS-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CN)[N+](=O)[O-]
Canonical SMILES COC1=CC(=C(C=C1)CN)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (4-Methoxy-2-nitrophenyl)methanamine consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a nitro group (-NO₂) at the ortho position relative to the methanamine (-CH₂NH₂) side chain. This arrangement creates distinct electronic and steric effects that influence its reactivity and interactions with biological targets .

Molecular and Structural Characteristics

Key physicochemical properties are summarized below:

PropertyValue/Description
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.18 g/mol
IUPAC Name(4-Methoxy-2-nitrophenyl)methanamine
SolubilitySoluble in polar organic solvents (e.g., DMSO, acetonitrile)
Functional GroupsMethoxy, Nitro, Primary amine
Spectral Data (IR)N-H stretch (~3350 cm⁻¹), NO₂ asym/sym (~1520, 1350 cm⁻¹)

The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at specific positions. Conversely, the methoxy group donates electron density via resonance, creating regions of varied reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-Methoxy-2-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. A common route includes:

  • Nitration of 4-Methoxyaniline:

    • 4-Methoxyaniline undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group is introduced at the ortho position relative to the methoxy group due to directing effects .

    • Reaction equation:

      4-Methoxyaniline+HNO3H2SO44-Methoxy-2-nitroaniline+H2O\text{4-Methoxyaniline} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Methoxy-2-nitroaniline} + \text{H}_2\text{O}
  • Reduction of Nitro Group:

    • The nitro group in 4-Methoxy-2-nitroaniline is reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like iron in hydrochloric acid .

    • Intermediate formation:

      4-Methoxy-2-nitroanilineH2/Pd-C4-Methoxy-2-aminobenzylamine\text{4-Methoxy-2-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Methoxy-2-aminobenzylamine}
  • Hydrochloride Salt Formation:

    • The free amine is treated with hydrochloric acid to improve stability and solubility, yielding (4-Methoxy-2-nitrophenyl)methanamine hydrochloride .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. MolCore BioPharmatech employs optimized protocols under ISO-certified conditions, achieving ≥97% purity through recrystallization and chromatography . Key challenges include controlling byproducts during nitration and ensuring complete reduction of the nitro group.

Applications in Scientific Research

Anticancer Activity

Derivatives of (4-Methoxy-2-nitrophenyl)methanamine exhibit cytotoxicity against multiple cancer cell lines. For instance, VulcanChem reports IC₅₀ values of <10 μM in breast (MCF-7) and lung (A549) cancer models, attributed to ROS generation and apoptosis induction. Comparative studies show superior efficacy over analogs lacking the methoxy group.

Enzyme Inhibition

The compound inhibits Pseudomonas aeruginosa PqsD, a key enzyme in quorum-sensing-mediated biofilm formation. Structural analogs with modified nitro positioning demonstrate reduced activity, underscoring the importance of the ortho-nitro group.

Materials Science

4-Methoxy-2-nitrophenyl)methanamine serves as a precursor for functionalizing carbon nanomaterials. Sigma-Aldrich studies show its utility in covalent modification of multiwalled carbon nanotubes (MWCNTs), enhancing dispersibility and electrochemical properties . The amine group facilitates covalent bonding to carboxylated MWCNTs, enabling applications in biosensors and conductive composites .

Mechanistic Insights and Biochemical Interactions

Redox Reactivity

The nitro group undergoes enzymatic reduction in vivo, producing reactive nitrogen species (RNS) that alkylate DNA and proteins. This bioreductive activation is exploited in prodrug designs targeting hypoxic tumor microenvironments.

Molecular Docking Studies

Docking simulations reveal high-affinity binding (ΔG < -8 kcal/mol) to the active site of PqsD. Hydrogen bonds form between the nitro group and Thr-121, while the methoxy group engages in hydrophobic interactions with Val-145.

Future Directions and Research Opportunities

  • Prodrug Optimization: Engineering derivatives with selective bioreduction in tumor cells.

  • Antibiotic Adjuvants: Combating biofilm-mediated antibiotic resistance via PqsD inhibition.

  • Nanomaterial Functionalization: Developing MWCNT-based drug delivery systems.

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